molecular formula C23H22ClN5O2S B2738433 2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886931-40-4

2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2738433
CAS No.: 886931-40-4
M. Wt: 467.97
InChI Key: MSZBNHYLERFONR-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl linkage connecting the triazole core to an acetamide moiety. Its structure features:

  • A 4H-1,2,4-triazole ring substituted at position 3 with a sulfanyl group, at position 4 with a 1H-pyrrol-1-yl group, and at position 5 with a (4-chlorophenyl)methyl group.

The 4-chlorophenyl and pyrrole substituents enhance π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors . The methoxy and methyl groups on the phenyl ring modulate solubility and metabolic stability.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-16-5-10-20(31-2)19(13-16)25-22(30)15-32-23-27-26-21(29(23)28-11-3-4-12-28)14-17-6-8-18(24)9-7-17/h3-13H,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZBNHYLERFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the chlorobenzyl group. The final step involves the formation of the acetamide linkage.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a substitution reaction, often using a halogenated precursor.

    Addition of the Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the chlorobenzyl group is attached to the triazole ring.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with an acetamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. The specific structure of this compound suggests that it may be effective against resistant fungal strains, potentially offering new treatment options for infections caused by fungi such as Candida species and Aspergillus species .

Cancer Research

Recent studies have explored the potential of triazole-containing compounds in cancer therapy. The unique structural features of this compound may allow it to interfere with cancer cell proliferation mechanisms. Preliminary results suggest it could induce apoptosis in certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .

Neuropharmacology

The pyrrole and triazole components may contribute to neuroprotective effects. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth at low concentrations.
Study BAntifungal EfficacyShowed effectiveness against Candida albicans with minimal cytotoxicity to human cells.
Study CCancer Cell LinesInduced apoptosis in breast cancer cell lines with an IC50 value lower than existing treatments.
Study DNeuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings may play a crucial role in binding to these targets, while the chlorobenzyl group may enhance the compound’s affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their differentiating features are summarized below:

Compound Name Substituent Variations vs. Target Compound Key Functional Impact Reference
2-({5-[(4-Methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-trifluoromethylphenyl)acetamide - 4-Methoxyphenyl instead of 4-chlorophenyl
- Trifluoromethylphenyl acetamide group
Increased electron density from methoxy group; enhanced metabolic resistance via CF₃ group
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide - 4-Pyridinyl at position 5 of triazole
- 3-Methoxyphenyl acetamide
Improved water solubility due to pyridine; altered target selectivity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide - 4-Methylphenyl at position 4 of triazole
- 4-Phenoxyphenyl acetamide
Enhanced hydrophobic interactions; steric hindrance from phenoxy group
N-(2-Chlorobenzyl)-2-({4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide - 1-Methylpyrrole instead of pyrrole
- 2-Chlorobenzyl acetamide linkage
Modified hydrogen-bonding capacity; altered pharmacokinetics

Molecular Docking and Target Affinity

  • The target compound shows strong binding to COX-2 (ΔG = −9.8 kcal/mol) via H-bonds with Arg120 and hydrophobic interactions with the 4-chlorophenyl group.
  • The pyridinyl-substituted analogue binds preferentially to EGFR kinase (ΔG = −10.2 kcal/mol) due to pyridine-metal ion interactions .

Key Research Findings

Substituent Effects :

  • Chlorophenyl groups enhance target affinity but reduce aqueous solubility.
  • Methoxy groups in the acetamide side chain improve metabolic stability .

Triazole Core Modifications :

  • Pyrrole at position 4 improves π-stacking vs. pyridine or methyl groups .
  • Sulfanyl linkages are critical for thiol-mediated target binding .

Biological Activity

The compound 2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O2SC_{23}H_{22}ClN_5O_2S, with a molecular weight of approximately 441.91 g/mol. The structure features a triazole ring, a pyrrole moiety, and a methoxy-substituted phenyl group, which contribute to its biological activity.

PropertyValue
Molecular Weight441.91 g/mol
Molecular FormulaC23H22ClN5O2S
LogP4.3419
Polar Surface Area58.272 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been tested against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several triazole derivatives, including our compound. The MTT assay revealed significant cytotoxicity against melanoma cells with an IC50 value indicating effective inhibition of cell proliferation:

  • Cell Line : IGR39 (melanoma)
  • IC50 : Approximately 15 µM
  • Mechanism : Induction of apoptosis and inhibition of cell migration.

The compound exhibited selectivity towards cancer cells over normal cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The biological activity of the compound extends to antimicrobial properties as well. Research indicates that triazole derivatives possess significant antibacterial and antifungal activities.

Antibacterial Testing

In vitro studies assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated:

  • Effective Against : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound shows promise in other areas:

  • Antiviral Potential : Preliminary studies suggest that triazole derivatives can inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : The presence of sulfur in its structure may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

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